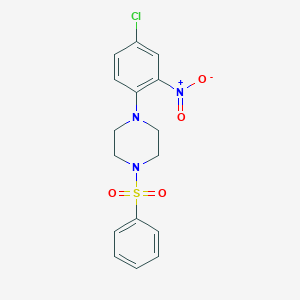![molecular formula C13H12ClNOS2 B327969 (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B327969.png)
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a chlorobenzylidene group and a propyl group attached to the thiazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-propyl-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of (5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell proliferation, apoptosis, and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(3-Chlorobenzylidene)-2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(pyridin-2-yl)thiazolidin-4-one
- (Z)-N-(5′-(3-chlorobenzylidene)-2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl)isonicotinamide
- 5-Fluoro-2-oxindole derivatives
Uniqueness
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its unique combination of a chlorobenzylidene group and a propyl group attached to the thiazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H12ClNOS2 |
|---|---|
Peso molecular |
297.8 g/mol |
Nombre IUPAC |
(5E)-5-[(3-chlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12ClNOS2/c1-2-6-15-12(16)11(18-13(15)17)8-9-4-3-5-10(14)7-9/h3-5,7-8H,2,6H2,1H3/b11-8+ |
Clave InChI |
YKZSRGJBHHWQRK-DHZHZOJOSA-N |
SMILES isomérico |
CCCN1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/SC1=S |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
SMILES canónico |
CCCN1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327886.png)
![4-[(2-ethyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl acetate](/img/structure/B327888.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327889.png)
![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327890.png)
![(6Z)-2-ethyl-5-imino-6-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B327891.png)
![5-{[1-(2-{[5-methyl-2-(1-methylethyl)phenyl]oxy}ethyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B327893.png)
![5-({1-[2-(3-ETHYL-5-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B327894.png)
![2-{4-[(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B327895.png)
![methyl 4-{[7-(2,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B327897.png)
![7-[(2-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B327898.png)
![1,3-dimethyl-8-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B327899.png)

![(5Z)-5-({3-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B327904.png)
![8-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine](/img/structure/B327906.png)
